(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a phenyl group, a 1,2,3-triazole ring, a piperidine ring, a pyrimidine ring, and a piperazine ring. Compounds with these functional groups often exhibit interesting biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through cycloaddition reactions, such as the azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using spectroscopic techniques such as NMR .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole, piperidine, pyrimidine, and piperazine rings. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen-containing rings could potentially make the compound more polar .Scientific Research Applications
Syntheses and Antagonist Activity
A study by Watanabe et al. (1992) focused on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity, indicating their potential in the development of treatments targeting the central nervous system, particularly for conditions influenced by serotonin receptors (Watanabe et al., 1992).
Antimicrobial Activity
Patel et al. (2011) synthesized a series of pyridine derivatives, including compounds structurally related to the given chemical, showing variable and modest antimicrobial activity against different strains of bacteria and fungi. This highlights their potential application in the development of new antimicrobial agents (Patel et al., 2011).
Pharmacokinetics and Metabolism
Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor closely related to the compound , revealing insights into its biotransformation and elimination pathways in rats, dogs, and humans. This kind of study is crucial for understanding the safety and efficacy profiles of potential pharmaceuticals (Sharma et al., 2012).
Anticonvulsant Agents
Malik and Khan (2014) reported on the synthesis of triazin-6-yl derivatives demonstrating significant anticonvulsant activities, suggesting the therapeutic potential of such compounds in the treatment of epilepsy and related neurological disorders (Malik & Khan, 2014).
Synthesis and Biological Action
A study by Pitucha et al. (2005) on the aminomethylation of triazoline-thione derivatives, including piperazine compounds, highlighted their antibacterial activities, indicating the breadth of research into the biological applications of these chemical structures (Pitucha et al., 2005).
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s worth noting that triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Some triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O/c31-22(19-16-25-30(26-19)18-7-3-1-4-8-18)29-13-11-28(12-14-29)21-15-20(23-17-24-21)27-9-5-2-6-10-27/h1,3-4,7-8,15-17H,2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQVJSGTCWSYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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